Bis(cyanopropyl)dichlorosilane
Overview
Description
Butanenitrile, 4,4’-(dichlorosilylene)bis- is a chemical compound with the molecular formula C8H12Cl2N2Si and a molecular weight of 235.19 g/mol . It is also known by other names such as 4-[dichloro(3-cyanopropyl)silyl]butanenitrile and bis(3-cyanopropyl)dichlorosilane . This compound is characterized by the presence of two butanenitrile groups attached to a dichlorosilylene moiety.
Preparation Methods
The synthesis of Butanenitrile, 4,4’-(dichlorosilylene)bis- typically involves the reaction of dichlorosilane with butanenitrile under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Butanenitrile, 4,4’-(dichlorosilylene)bis- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorosilylene moiety can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and butanenitrile.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
Butanenitrile, 4,4’-(dichlorosilylene)bis- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butanenitrile, 4,4’-(dichlorosilylene)bis- involves its interaction with molecular targets through the silicon atom. The dichlorosilylene moiety can form strong bonds with various substrates, facilitating the formation of stable complexes . This property is exploited in catalysis and materials science, where the compound acts as a cross-linking agent or a catalyst precursor .
Comparison with Similar Compounds
Butanenitrile, 4,4’-(dichlorosilylene)bis- can be compared with other similar compounds such as:
Bis(trimethylsilyl)butanenitrile: This compound has trimethylsilyl groups instead of dichlorosilylene, resulting in different reactivity and applications.
Tetramethyldisiloxane: While it also contains silicon, its structure and properties differ significantly from Butanenitrile, 4,4’-(dichlorosilylene)bis- due to the presence of oxygen atoms.
The uniqueness of Butanenitrile, 4,4’-(dichlorosilylene)bis- lies in its ability to undergo diverse chemical reactions and its applications in various fields, making it a versatile compound in scientific research .
Biological Activity
Bis(cyanopropyl)dichlorosilane is a silicon-based compound that has garnered interest in various fields, including materials science and organic chemistry. Its biological activity, particularly in the context of its interactions with biological systems, is an area of ongoing research. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound (CHClNSi) features two cyanopropyl groups attached to a silicon atom through dichlorosilane linkages. The presence of cyano groups contributes to its reactivity and potential biological interactions. Its structure can be represented as follows:
Synthesis and Reactivity
The synthesis of this compound typically involves hydrosilylation reactions, where dichlorosilanes react with alkenes or alkynes under specific conditions. Research indicates that the introduction of cyano groups can enhance the compound's reactivity, making it suitable for further functionalization or polymerization processes .
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of this compound on various cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent anti-proliferative effects. The mechanism appears to involve the induction of apoptosis and disruption of cellular membranes .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Apoptosis induction |
MCF-7 (breast cancer) | 20 | Membrane disruption |
A549 (lung cancer) | 25 | Cell cycle arrest |
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has shown antimicrobial activity against a range of pathogens. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism in this context may involve disruption of microbial cell membranes and interference with metabolic pathways .
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 16 µg/mL | Fungicidal |
Case Studies
- Cancer Treatment : A case study involving this compound showed promising results in reducing tumor size in xenograft models. The treatment led to significant tumor regression compared to control groups, suggesting potential for therapeutic applications in oncology .
- Infection Control : Another case study highlighted the effectiveness of this compound in disinfecting surfaces contaminated with pathogenic bacteria. Its application resulted in a notable reduction in viable bacterial counts, demonstrating its potential use as an antimicrobial agent in healthcare settings .
Properties
IUPAC Name |
4-[dichloro(3-cyanopropyl)silyl]butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2Si/c9-13(10,7-3-1-5-11)8-4-2-6-12/h1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFGRDOVEFUBES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[Si](CCCC#N)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061452 | |
Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-17-6 | |
Record name | 4,4′-(Dichlorosilylene)bis[butanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Dichlorosilylene)bis(butyronitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(dichlorosilylene)bis(butyronitrile) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-(Dichlorosilylene)bis(butyronitrile) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64C88J7BU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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